

# Application Notes and Protocols: 4-Pregnene-17,20alpha,21-triol-3,11-dione

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## Compound of Interest

Compound Name: 4-Pregnene-17,20alpha,21-triol-3,11-dione

Cat. No.: B058102

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Disclaimer: Due to a lack of specific published research on the in vitro applications of **4-Pregnene-17,20alpha,21-triol-3,11-dione**, also known as Reichstein's Substance U, the following application notes and protocols are based on the general understanding of corticosteroids and their mechanisms of action. These protocols are representative and should be adapted and validated for the specific compound and experimental system.

## Introduction

**4-Pregnene-17,20alpha,21-triol-3,11-dione** is a corticosteroid, a class of steroid hormones that play crucial roles in a wide range of physiological processes, including the stress response, immune system regulation, and inflammation.[1] As a member of this class, its in vitro applications are expected to revolve around its interaction with the glucocorticoid receptor (GR) and subsequent modulation of gene expression. These application notes provide an overview of the potential in vitro uses of this compound and detailed protocols for its characterization.

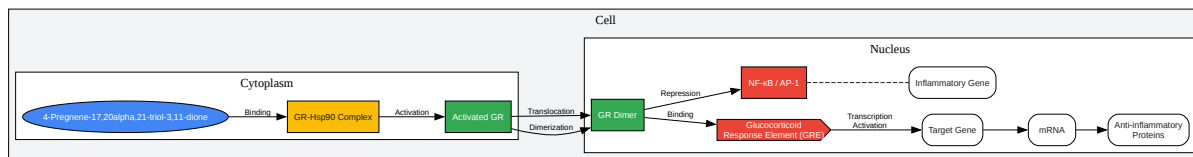
## Principle of Action: Glucocorticoid Receptor Signaling

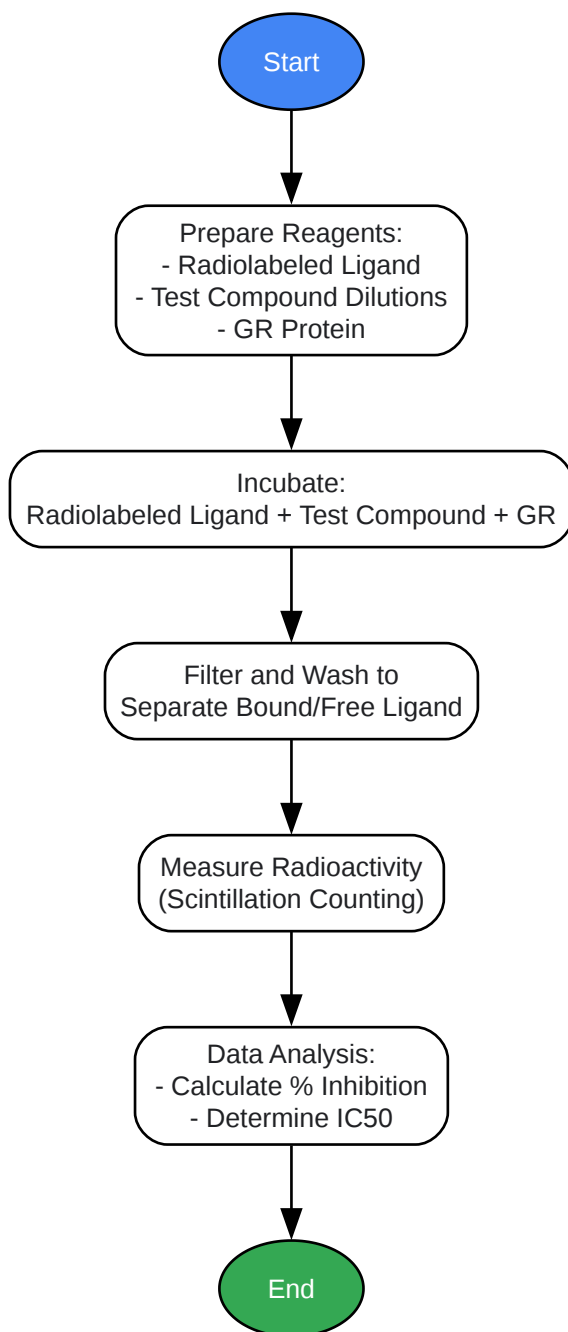
Corticosteroids exert their effects primarily through the intracellular glucocorticoid receptor (GR).[2][3] The general mechanism involves both genomic and non-genomic pathways.

#### Genomic Pathway:

- **Ligand Binding:** The corticosteroid diffuses across the cell membrane and binds to the GR, which resides in the cytoplasm in a multi-protein complex.[\[2\]](#)
- **Conformational Change and Translocation:** Upon binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[\[2\]](#)[\[3\]](#)
- **Gene Regulation:** In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either activation (transactivation) or repression (transrepression) of gene transcription.[\[4\]](#)[\[5\]](#) A major anti-inflammatory effect is the transrepression of pro-inflammatory transcription factors like NF- $\kappa$ B and AP-1.[\[5\]](#)

**Non-Genomic Pathway:** Some rapid effects of corticosteroids are mediated through non-genomic pathways that involve interactions with various kinases and signaling cascades.[\[2\]](#)





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